

Alkylamines as Steel Corrosion Inhibitors: A Comparative Analysis

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Compound of Interest

Compound Name: Dodecylamine

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For researchers, scientists, and professionals in material science and drug development, this guide offers an objective comparison of the corrosion inhibition performance of various alkylamines on steel. The information presented is supported by experimental data from multiple studies, providing a comprehensive overview of their efficacy.

The corrosion of steel is a significant challenge across numerous industries. Alkylamines have emerged as effective corrosion inhibitors due to their ability to adsorb onto the steel surface, forming a protective barrier against corrosive environments. This guide delves into a comparative study of different alkylamines, focusing on their performance in acidic media, particularly hydrochloric acid (HCl), which is commonly used in industrial processes like acid pickling and oil well acidizing.

Performance Comparison of Alkylamines

The effectiveness of an alkylamine as a corrosion inhibitor is influenced by several factors, including the length of its alkyl chain, its concentration, the temperature, and the nature of the corrosive medium. Generally, inhibition efficiency increases with the length of the alkyl chain and the concentration of the inhibitor. This is attributed to the larger surface area covered by longer alkyl chains and the increased availability of inhibitor molecules at higher concentrations.

Data from Potentiodynamic Polarization and Weight Loss Studies

Potentiodynamic polarization and weight loss measurements are two common techniques used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies provide insights into the electrochemical kinetics of the corrosion process, yielding parameters such as corrosion potential (E_{corr}) and corrosion current density (I_{corr}). A decrease in I_{corr} in the presence of an inhibitor signifies a reduction in the corrosion rate. The inhibition efficiency (IE%) can be calculated from these values. Weight loss measurements provide a direct measure of the material lost due to corrosion over a specific period.

Below are tables summarizing the performance of various alkylamines as corrosion inhibitors for steel in 1 M HCl, based on data from several research articles.

Table 1: Corrosion Inhibition Performance of Various Amines from Potentiodynamic Polarization Studies in 1 M HCl

Inhibitor	Concentration (M)	E_{corr} (mV vs. SCE)	I_{corr} ($\mu\text{A}/\text{cm}^2$)	Inhibition Efficiency (IE%)	Reference
Blank	-	-459.27	757.95	-	[1]
tert-Butylamine	0.0002	-	-	Best at higher concentrations	[2]
Phenylamine	-	-	-	86.10% (from polarization)	
Ethylenediamine	-	-	-	High	[3]
Diethanolamine	-	-	-	Moderate	[3]

Note: A direct comparison of I_{corr} and E_{corr} values is most effective when data is from the same study due to variations in experimental setups.

Table 2: Corrosion Inhibition Performance from Weight Loss Measurements in 1 M HCl

Inhibitor	Concentration	Temperature (°C)	Inhibition Efficiency (IE%)	Reference
tert-Butylamine	200 ppm	30	High	[2]
tert-Butylamine	200 ppm	50	Decreased from 30°C	[2]
Phenylamine	Highest Conc.	-	97.5%	
Ethylenediamine	2000 ppm	35	>70%	[3]
Diethanolamine	2000 ppm	35	<70%	[3]
n-Butylamine	1.5 g/L (in 10-15% HCl)	40-60	~50%	[4]

Data from Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides information about the resistance of the protective inhibitor film and the capacitance of the electrical double layer at the metal-solution interface. An increase in the charge transfer resistance (R_{ct}) and a decrease in the double-layer capacitance (C_{dl}) are indicative of effective corrosion inhibition.

Table 3: Electrochemical Impedance Spectroscopy Data for Various Inhibitors in 1 M HCl

Inhibitor	Concentration (M)	R_{ct} ($\Omega \text{ cm}^2$)	C_{dl} ($\mu\text{F/cm}^2$)	Inhibition Efficiency (IE%)	Reference
Blank	-	16.77	-	-	[1]
Amine derivative	10^{-3}	938.7	-	-	[5]
Aliphatic amine	-	Increased with conc.	Decreased with conc.	Increased with conc.	[6]

Experimental Protocols

To ensure the reproducibility and accuracy of corrosion inhibition studies, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Weight Loss Measurements

- **Specimen Preparation:** Mild steel coupons of a defined surface area are mechanically polished with a series of emery papers of decreasing grit size, typically up to 1200 grade. The coupons are then degreased with a suitable solvent like acetone, rinsed with distilled water, and dried. The initial weight of each coupon is accurately measured using an analytical balance.
- **Immersion Test:** The pre-weighed coupons are suspended in a beaker containing the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the alkylamine inhibitor. The beakers are kept in a thermostat-controlled water bath to maintain a constant temperature.
- **Post-Immersion Processing:** After a specified immersion period (e.g., 6 hours), the coupons are removed from the solution, washed with distilled water to remove corrosion products, rinsed with acetone, and dried.
- **Final Weighing and Calculation:** The final weight of the coupons is measured. The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
 - $CR \text{ (g/m}^2\text{h)} = \text{Weight Loss (g)} / (\text{Surface Area (m}^2\text{)} \times \text{Time (h)})$
 - $IE\% = [(\text{CR}_{\text{blank}} - \text{CR}_{\text{inhibitor}}) / \text{CR}_{\text{blank}}] \times 100$ where CR_{blank} is the corrosion rate in the absence of the inhibitor and $\text{CR}_{\text{inhibitor}}$ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization Measurements

- **Electrochemical Cell Setup:** A three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum or graphite electrode as the counter

electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The working electrode is prepared as described for the weight loss measurements.

- **Stabilization:** The working electrode is immersed in the test solution (with or without inhibitor) for a specific period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.^[7]
- **Polarization Scan:** The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).^{[8][9]}
- **Data Analysis:** The resulting polarization curve (log I vs. E) is used to determine the corrosion potential (E_{corr}) and corrosion current density (I_{corr}) by extrapolating the linear Tafel segments of the anodic and cathodic curves back to E_{corr} . The inhibition efficiency is calculated as:
 - $IE\% = [(I_{corr_blank} - I_{corr_inhibitor}) / I_{corr_blank}] \times 100$ where I_{corr_blank} and $I_{corr_inhibitor}$ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

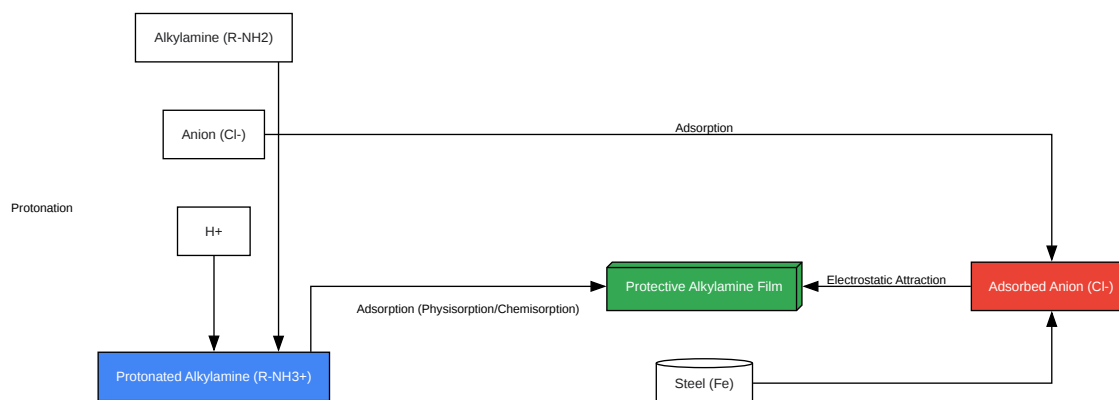
- **Cell Setup and Stabilization:** The same three-electrode cell setup as for potentiodynamic polarization is used. The working electrode is immersed in the test solution until a stable OCP is reached.
- **EIS Measurement:** A small amplitude AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).^{[10][11]}
- **Data Analysis:** The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_{ct}). The Bode plot shows the impedance magnitude and phase angle as a function of frequency. The data is often fitted to an equivalent electrical circuit model to extract parameters like R_{ct} and the double-layer capacitance (C_{dl}). The inhibition efficiency is calculated using the R_{ct} values:

- $IE\% = [(R_{ct_inhibitor} - R_{ct_blank}) / R_{ct_inhibitor}] \times 100$ where R_{ct_blank} and $R_{ct_inhibitor}$ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Mechanism of Corrosion Inhibition by Alkylamines

The corrosion inhibition of steel by alkylamines in acidic solutions is primarily attributed to their adsorption on the metal surface. This adsorption process can be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.^{[12][13]} The mechanism involves the following steps:

- **Protonation of Amines:** In acidic solutions, the amine group ($-NH_2$) of the alkylamine molecule gets protonated, forming a positively charged cation ($R-NH_3^+$).
- **Adsorption onto the Steel Surface:** The steel surface in an acidic solution is typically negatively charged due to the adsorption of anions (like Cl^- from HCl). The protonated amine cations are then electrostatically attracted to the negatively charged steel surface (physisorption).
- **Chemisorption:** In addition to physisorption, chemisorption can also occur through the donation of the lone pair of electrons on the nitrogen atom to the vacant d-orbitals of the iron atoms on the steel surface.
- **Formation of a Protective Film:** The adsorbed alkylamine molecules form a protective film that acts as a barrier, isolating the steel surface from the corrosive medium. The hydrophobic alkyl chains of the adsorbed molecules further repel water and corrosive species, enhancing the protective effect. The longer the alkyl chain, the more effective this hydrophobic barrier becomes.



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Caption: Mechanism of Alkylamine Corrosion Inhibition on Steel Surface.

Conclusion

Alkylamines demonstrate significant potential as corrosion inhibitors for steel, particularly in acidic environments. Their effectiveness is closely linked to their molecular structure, with longer alkyl chains generally providing better protection. The primary mechanism of inhibition involves the adsorption of the amine molecules onto the steel surface, forming a protective barrier that hinders the corrosion process. The choice of a specific alkylamine for a particular application will depend on the operating conditions, including the nature of the corrosive environment, temperature, and the required level of protection. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of the performance of different alkylamine inhibitors.

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- To cite this document: BenchChem. [Alkylamines as Steel Corrosion Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051217#comparative-study-of-alkylamines-for-steel-corrosion-inhibition]

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